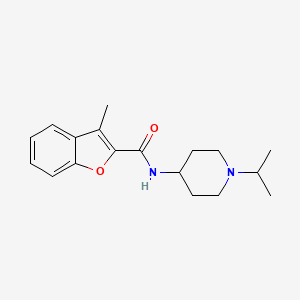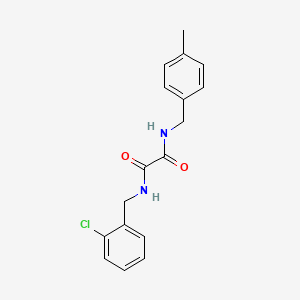![molecular formula C20H28N6O2 B5118663 N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]](/img/structure/B5118663.png)
N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N''-1,6-hexanediylbis[N'-(2-pyridinylmethyl)urea], commonly known as H2bim, is a versatile organic compound with potential applications in various scientific fields. This compound is a type of bis-urea derivative that has been synthesized using various methods. H2bim has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of H2bim is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In particular, H2bim has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer metastasis and inflammation. H2bim has also been shown to inhibit the activity of carbonic anhydrases (CAs), which are enzymes that play a role in various physiological processes such as acid-base balance and bone resorption.
Biochemical and Physiological Effects:
H2bim has been shown to have various biochemical and physiological effects. In particular, H2bim has been shown to inhibit the proliferation and migration of cancer cells, as well as the production of inflammatory cytokines. H2bim has also been shown to have anti-angiogenic properties, which means that it can inhibit the formation of new blood vessels that are necessary for tumor growth. In addition, H2bim has been shown to have neuroprotective effects, which means that it can protect nerve cells from damage caused by various neurotoxic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of H2bim is its versatility, which means that it can be used in various scientific fields. H2bim is also relatively easy to synthesize using the method described above, and it has been shown to have good stability under various conditions. However, one of the limitations of H2bim is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of H2bim. One of the primary directions is the further study of its anti-cancer and anti-inflammatory properties, with a focus on its potential use as a therapeutic agent. Another direction is the study of its potential applications in the field of materials science, with a focus on the synthesis of novel MOFs and COFs. Finally, there is potential for the study of H2bim in the field of neuroscience, with a focus on its neuroprotective effects and potential use as a therapeutic agent for various neurodegenerative diseases.
Métodos De Síntesis
The synthesis of H2bim involves the reaction of hexanediamine with 2-pyridinecarboxaldehyde, followed by the reaction of the resulting product with urea. This method has been reported in several studies, and the purity of the synthesized H2bim has been confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
H2bim has been extensively studied for its potential applications in various scientific fields. One of the primary applications of H2bim is in the field of medicinal chemistry, where it has been studied for its anti-cancer and anti-inflammatory properties. H2bim has also been studied for its potential applications in the field of materials science, where it has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Propiedades
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O2/c27-19(25-15-17-9-3-7-11-21-17)23-13-5-1-2-6-14-24-20(28)26-16-18-10-4-8-12-22-18/h3-4,7-12H,1-2,5-6,13-16H2,(H2,23,25,27)(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCWEMPMSAUIJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NCCCCCCNC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)-3-[6-(pyridin-2-ylmethylcarbamoylamino)hexyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5118595.png)

acetate](/img/structure/B5118614.png)

![(3aS*,5S*,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5118636.png)

![N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide](/img/structure/B5118646.png)

![4-[(cyclopropylamino)sulfonyl]-N-(8-methoxy-2-methyl-4-quinolinyl)benzamide](/img/structure/B5118664.png)
![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![3-[3-(3-ethyl-5-methylphenoxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5118669.png)

![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5118674.png)
![2,4-dichloro-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5118678.png)